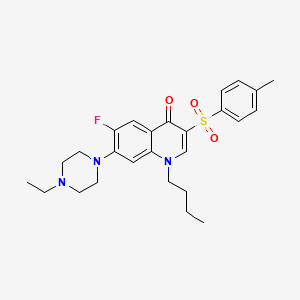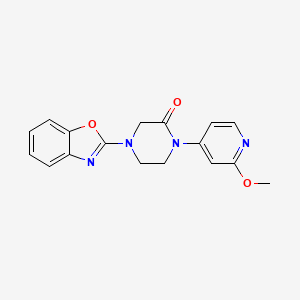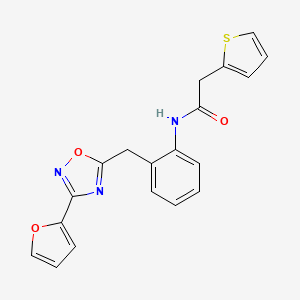![molecular formula C18H22N6O2 B2974341 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione CAS No. 839682-63-2](/img/structure/B2974341.png)
3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Triazine Scaffold
Triazine derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. The synthesis and evaluation of triazine analogs reveal their potent pharmacological activities, including anti-cancer, antiviral, and antimicrobial effects. This suggests the triazine nucleus as a core moiety for future drug development, highlighting the relevance of 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione in the exploration of novel therapeutic agents (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Benzylpiperazine Derivatives
Benzylpiperazine (BZP) derivatives, as represented by 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione, possess significant pharmacological potential. Although primarily associated with recreational use, the focus on BZP's stimulant and euphoric effects similar to those of methylenedioxymethamphetamine (MDMA) underscores its biochemical importance. It suggests potential therapeutic applications, necessitating further research into its long-term effects and addictive properties (A. Johnstone, R. Lea, Katie Brennan, S. Schenk, M. Kennedy, P. Fitzmaurice, 2007).
Electronic Device Applications
The study of π-conjugated organic donor–acceptor (D–A) type polymers, including those based on diketopyrrolopyrrole (DPP) and related structures, is crucial for the development of high-performance electronic devices. Compounds like 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione can serve as models for understanding the optical, electrochemical, and device performance characteristics of these polymers. This research facilitates the design of D–A type conjugated polymers for advanced electronic applications (Zhifeng Deng, T. Ai, Rui Li, Wei Yuan, Kaili Zhang, H. Du, Haichang Zhang, 2019).
Antimicrobial Agents
Investigations into monoterpenes such as p-Cymene and their antimicrobial effects underscore the potential of compounds like 3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione in the development of new antimicrobial agents. Such research is driven by the urgent need for substances with antimicrobial properties to treat communicable diseases, reflecting the broader applicability of this compound in biomedical and healthcare applications (A. Marchese, C. Arciola, R. Barbieri, A. S. Silva, S. Nabavi, A. J. Tsetegho Sokeng, M. Izadi, N. J. Jafari, I. Suntar, M. Daglia, S. Nabavi, 2017).
Eigenschaften
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-22-16-15(17(25)21-18(22)26)19-14(20-16)12-24-9-7-23(8-10-24)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,20)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLAIIXGKHCRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2974264.png)


![1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2974268.png)
![4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2974271.png)
![2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974273.png)

![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)
![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)

